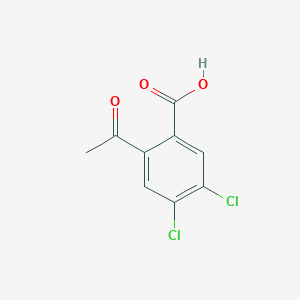
2-Acetyl-4,5-dichlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4,5-dichlorobenzoic acid is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an acetyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4,5-dichlorobenzoic acid typically involves the chlorination of 2-acetylbenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is conducted under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is carried out in a lower fatty acid such as acetic acid or its anhydride, at temperatures ranging from 100°C to 220°C, with optimal conditions being 130°C to 200°C .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-4,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst (e.g., FeCl3) are employed for halogenation reactions.
Major Products:
Oxidation: Formation of 2,4,5-trichlorobenzoic acid.
Reduction: Formation of 2-(hydroxyethyl)-4,5-dichlorobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Acetyl-4,5-dichlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-acetyl-4,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Similar Compounds:
2,4-Dichlorobenzoic Acid: Shares the dichlorobenzoic acid structure but lacks the acetyl group.
2-Acetylbenzoic Acid: Contains the acetyl group but lacks the chlorine substituents.
4,5-Dichlorobenzoic Acid: Similar structure but without the acetyl group.
Uniqueness: this compound is unique due to the presence of both the acetyl and dichloro substituents, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual components alone .
Propiedades
| 135127-65-0 | |
Fórmula molecular |
C9H6Cl2O3 |
Peso molecular |
233.04 g/mol |
Nombre IUPAC |
2-acetyl-4,5-dichlorobenzoic acid |
InChI |
InChI=1S/C9H6Cl2O3/c1-4(12)5-2-7(10)8(11)3-6(5)9(13)14/h2-3H,1H3,(H,13,14) |
Clave InChI |
NUJMIJLQQQOBES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/no-structure.png)

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
